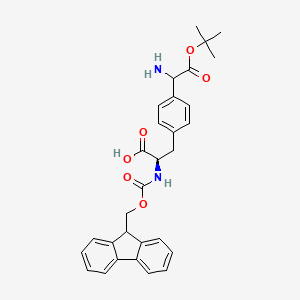

Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide Science

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 common proteinogenic amino acids. nih.govrsc.org Their incorporation into peptide chains is a powerful strategy to enhance the therapeutic properties of peptides. nih.govacs.org By introducing ncAAs, scientists can modulate various characteristics of a peptide, including its conformation, stability against enzymatic degradation, binding affinity to biological targets, and pharmacokinetic profile. nih.govnih.gov

The use of ncAAs allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov For instance, the introduction of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, can significantly increase a peptide's resistance to proteases, thereby prolonging its half-life in the body. nih.govnih.gov Furthermore, ncAAs can introduce novel chemical functionalities that are not available in the canonical amino acid repertoire, enabling the development of peptides with unique biological activities. rsc.org

Principles of Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of complex peptides, especially those containing multiple reactive functional groups, relies heavily on the use of protecting groups. peptide.comnih.gov An orthogonal protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.comub.edu This strategy involves the use of multiple classes of protecting groups in a single synthesis, where each class can be removed under specific chemical conditions without affecting the others. ub.eduiris-biotech.de This allows for the selective deprotection of specific functional groups at desired stages of the synthesis, enabling the construction of intricate peptide architectures such as branched or cyclic peptides. acs.org

The two most widely used protecting groups in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a mild base like piperidine. iris-biotech.deamericanpeptidesociety.org In contrast, the Boc group is acid-labile and is cleaved under acidic conditions, often with trifluoroacetic acid (TFA). peptide.comiris-biotech.de The differential stability of these groups to basic and acidic conditions forms the basis of a widely employed orthogonal protection scheme. iris-biotech.deorganic-chemistry.org This orthogonality is crucial for the stepwise elongation of the peptide chain and the selective modification of amino acid side chains. peptide.com

Role of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine as a Designed Building Block for Complex Peptidic Scaffolds

This compound is a prime example of a rationally designed non-canonical amino acid that embodies the principles of orthogonal protection. chemimpex.comchemimpex.com This compound features two distinct protecting groups: an Fmoc group protecting the α-amino group and a Boc group protecting the aminomethyl group on the phenyl ring side chain. chemimpex.comchemimpex.com This dual protection scheme allows for the selective deprotection of either the N-terminus or the side-chain amino group.

The presence of the D-enantiomer of phenylalanine enhances the resulting peptide's stability against enzymatic degradation. nih.govchemimpex.com The key utility of this building block lies in its ability to serve as a branching point in a peptide sequence. After incorporation into a peptide chain via its carboxyl group, the Fmoc group can be removed to continue the linear elongation of the peptide backbone. Subsequently, the Boc group on the side chain can be selectively removed under acidic conditions to expose the aminomethyl group. organic-chemistry.org This newly available amino group can then be used as a handle for further modifications, such as the attachment of another peptide chain, a drug molecule, or a labeling agent, leading to the formation of complex, branched peptidic scaffolds. chemimpex.comchemimpex.com

The table below summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 268731-06-2 scbt.com |

| Molecular Formula | C₃₀H₃₂N₂O₆ scbt.com |

| Molecular Weight | 516.59 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

The strategic design of this compound, combining a non-canonical D-amino acid with an orthogonal protecting group strategy, makes it an invaluable tool for chemists to construct sophisticated and functionally diverse peptide-based molecules for a wide range of applications in medicine and biotechnology. chemimpex.comchemimpex.com

Structure

2D Structure

Properties

Molecular Formula |

C30H32N2O6 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

(2R)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)26(31)19-14-12-18(13-15-19)16-25(27(33)34)32-29(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m1/s1 |

InChI Key |

JXLHGCJKWHFJKI-DCWQJPKNSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations

Retrosynthetic Analysis of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

A retrosynthetic analysis of the target molecule, this compound, dictates a strategic disassembly process that prioritizes the management of the three key functionalities: the α-carboxylic acid, the α-amino group, and the side-chain aminomethyl group. The most logical disconnections involve the removal of the protecting groups, which are installed in the final stages of the synthesis.

The primary disconnection is the removal of the fluorenylmethoxycarbonyl (Fmoc) group from the α-amino moiety, leading back to the intermediate 4-(Boc-aminomethyl)-D-phenylalanine . This step is based on the standard procedure for introducing the temporary protecting group used in SPPS.

The second disconnection removes the tert-butyloxycarbonyl (Boc) group from the side-chain aminomethyl function, yielding the key precursor, 4-(aminomethyl)-D-phenylalanine . This precursor contains the core structure with the desired stereochemistry and regiochemistry.

Further disconnection of the aminomethyl group from the phenyl ring points towards a precursor such as 4-formyl-D-phenylalanine or a related derivative with an electrophilic handle at the para-position. This suggests a synthetic strategy involving the functionalization of a pre-existing D-phenylalanine framework. This precursor can be traced back to a simpler, commercially available starting material like D-phenylalanine or a para-substituted derivative such as 4-iodo-D-phenylalanine . This multi-step disconnection strategy ensures that the chiral center is established early or sourced from the chiral pool, and the functional groups are introduced and protected in a logical, chemoselective order.

Orthogonal Protection Strategies for the Alpha-Amino and Side-Chain Aminomethyl Groups

The defining feature of this compound is its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, while the side-chain aminomethyl group is protected by the acid-labile Boc group. This orthogonality is essential for modern solid-phase peptide synthesis, as it allows for the selective deprotection of one group while the other remains intact. nbinno.com This enables the stepwise elongation of the peptide chain at the N-terminus (by removing Fmoc) without affecting the side chain, which can be deprotected later or used for specific on-resin modifications.

| Protecting Group | Protected Functionality | Deprotection Condition | Stability |

| Fmoc | α-Amino Group | Mild Base (e.g., 20% Piperidine in DMF) | Acid-stable |

| Boc | Side-Chain Aminomethyl Group | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base-stable |

Fmoc-Protection Techniques for the Alpha-Amino Moiety

The final step in the synthesis of the title compound is the protection of the α-amino group with the Fmoc moiety. This reaction is typically performed on the 4-(Boc-aminomethyl)-D-phenylalanine intermediate, after any protecting groups on the α-amino group used during side-chain synthesis have been removed.

The standard procedure involves reacting the amino acid with an Fmoc-donating reagent in the presence of a base. nbinno.com

Reagents : Common Fmoc reagents include 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Conditions : The reaction is usually carried out in a biphasic solvent system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or acetone, at room temperature. The mild basic conditions facilitate the nucleophilic attack of the α-amino group on the Fmoc reagent.

The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by acidification of the aqueous layer followed by extraction into an organic solvent.

Boc-Protection for the Side-Chain Aminomethyl Moiety

Once the 4-(aminomethyl)-D-phenylalanine precursor is synthesized, the newly formed side-chain amine must be selectively protected with the Boc group. This step must be performed before the final Fmoc protection of the α-amino group.

The protection is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a widely used reagent for this purpose. organic-chemistry.orgfishersci.co.uk

Reagents : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice.

Conditions : The reaction is flexible and can be conducted under various conditions, often in a solvent mixture like water/THF or water/acetone with a base such as sodium hydroxide (B78521) or triethylamine (B128534) to facilitate the reaction. fishersci.co.uknih.govcommonorganicchemistry.com The chemoselectivity of this reaction is high, ensuring that only the more nucleophilic side-chain primary amine is protected, especially if the α-amino group is temporarily protected or protonated.

The resulting N-side-chain Boc-protected amino acid is then ready for the final N-α-Fmoc protection step.

Purification and Isolation Methodologies for Synthetic Intermediates and the Final Amino Acid Derivative

Rigorous purification at each step of the synthesis is critical to ensure the high quality of the final Fmoc-amino acid derivative required for successful peptide synthesis. A combination of techniques is employed to isolate and purify the intermediates and the final product.

Extraction : Liquid-liquid extraction is a fundamental technique used after each reaction step to separate the desired product from inorganic salts, unreacted starting materials, and water-soluble byproducts. The choice of solvents depends on the polarity and solubility of the compound of interest. tandfonline.com

Crystallization/Precipitation : Many of the intermediates and the final product are crystalline white powders or amorphous solids. chemimpex.comtandfonline.com Purification can often be achieved by crystallization or precipitation from an appropriate solvent system. This method is effective for removing minor impurities and can sometimes yield highly pure material without the need for chromatography.

Flash Column Chromatography : For intermediates that are difficult to purify by crystallization, silica (B1680970) gel flash column chromatography is the standard method. A suitable solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to separate the product from impurities based on their differential adsorption to the silica stationary phase. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) : The final purity of this compound is typically assessed by reversed-phase HPLC (RP-HPLC). chemimpex.com This analytical technique can also be scaled up to a preparative level for final purification if necessary, although this is often a more costly and time-consuming option. RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for purifying protected amino acids.

The purity of the final product is a critical parameter, with a minimum of ≥98% typically required for use in SPPS. chemimpex.com

Considerations for Scalability and Purity in Academic and Research Production

The transition from small-scale synthesis to producing gram-scale quantities of this compound for research purposes introduces several challenges. These include maintaining high yields, ensuring enantiomeric and chemical purity, and managing the practical aspects of handling larger volumes of reagents and solvents.

Challenges in Scalability:

One of the primary challenges lies in the introduction of the aminomethyl functionality and its subsequent protection. The multi-step nature of the synthesis, which typically involves the protection of the amino and carboxyl groups of D-phenylalanine, followed by functionalization of the phenyl ring and subsequent protection of the newly introduced amino group, can be cumbersome to scale. Each step requires careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, to maximize yield and minimize byproduct formation.

Furthermore, the handling of larger quantities of reagents and solvents requires appropriate laboratory infrastructure, including larger reaction vessels and efficient purification systems. The increased reaction volumes can also lead to issues with heat transfer and mixing, which can affect reaction kinetics and product distribution.

Purification Strategies and Purity Assessment:

Achieving the high purity required for peptide synthesis (typically >98% by HPLC) is a critical aspect of the production of this compound. Impurities in the amino acid building blocks can lead to the formation of deletion sequences or capped peptides during solid-phase peptide synthesis (SPPS), complicating the purification of the final peptide.

Several techniques can be employed for the purification of the final compound and intermediates.

Crystallization: Where applicable, crystallization is a highly effective and scalable method for purification. It can efficiently remove minor impurities and provide the product in a stable, easy-to-handle solid form. The choice of solvent system is crucial for successful crystallization and is often determined empirically. Common solvent systems for Fmoc-amino acids include mixtures of ethyl acetate, hexane, dichloromethane, and methanol.

Preparative High-Performance Liquid Chromatography (HPLC): For non-crystalline products or when very high purity is required, preparative reverse-phase HPLC is the method of choice. This technique offers excellent resolving power to separate the target compound from closely related impurities. However, scaling up preparative HPLC can be resource-intensive, requiring large columns, high volumes of solvents, and specialized equipment. The selection of the appropriate column and mobile phase is critical for achieving efficient separation.

The purity of the final product is typically assessed using analytical reverse-phase HPLC with UV detection, which can quantify the main product and any impurities. Chiral HPLC is also essential to confirm the enantiomeric purity of the D-phenylalanine derivative.

Illustrative Data on Purity and Yield:

While specific research data on the gram-scale synthesis of this compound in an academic setting is not extensively published, the general expectations for yield and purity can be inferred from the synthesis of other complex Fmoc-amino acids. The following table provides a hypothetical representation of expected outcomes at different scales, based on common synthetic challenges.

| Scale | Typical Overall Yield | Expected Purity (Post-Purification) | Primary Purification Method | Key Considerations |

| Milligram | 50-60% | >98% | Preparative HPLC | Proof-of-concept, optimization of reaction conditions. |

| Gram | 30-45% | >98% | Crystallization / Preparative HPLC | Management of reaction exotherms, efficient solvent removal, handling of larger solid quantities. |

| Multi-gram | 25-40% | >98% | Crystallization | Optimization of crystallization conditions for yield and crystal morphology, potential for multiple recrystallization steps. |

This table is illustrative and actual results can vary significantly based on the specific synthetic route and laboratory conditions.

Applications in Peptide and Peptidomimetic Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols.

Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is a key component in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences. The Fmoc group provides temporary protection for the α-amino group and is readily cleaved under mild basic conditions, typically with piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The tert-butyloxycarbonyl (Boc) group protecting the side-chain aminomethyl group is stable to these conditions, ensuring the integrity of the side chain during peptide elongation.

Strategies for Incorporating Hindered or Modified Amino Acids.

The incorporation of sterically hindered or structurally complex amino acids like this compound into a peptide sequence can present challenges, potentially leading to incomplete coupling reactions. To overcome these hurdles, several strategies are employed to enhance coupling efficiency. The choice of coupling reagent is critical, with more potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often being preferred over standard carbodiimides. These reagents, in conjunction with a base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of the activated amino acid species required for efficient amide bond formation.

Furthermore, optimizing reaction conditions such as temperature and reaction time can significantly improve coupling yields. In cases of particularly difficult couplings, a double coupling protocol may be implemented, where the coupling step is repeated to ensure complete reaction of all available amino groups on the solid support. The inherent stability and compatibility of the Boc group on the side chain of this compound with these robust coupling methods make it a suitable candidate for inclusion in complex peptide structures.

Design and Synthesis of Peptidomimetics with Enhanced Research Utility.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. This compound is a valuable building block in the design of such molecules.

Strategies for Modulating Conformational Space through D-Amino Acid Incorporation.

The introduction of D-amino acids into a peptide sequence is a powerful tool for modulating its three-dimensional structure. Unlike their L-counterparts, D-amino acids can disrupt or stabilize specific secondary structures such as α-helices and β-sheets. By strategically placing this compound within a peptide, researchers can induce specific turns or kinks, thereby exploring a wider range of conformational space. This is crucial for structure-activity relationship (SAR) studies, where the goal is to identify the optimal conformation for binding to a biological target. The D-configuration can also confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus extending the biological half-life of the resulting peptidomimetic.

Creation of Constrained Peptidic Scaffolds.

Constraining the conformational flexibility of a peptide is a key strategy in peptidomimetic design to lock the molecule in its bioactive conformation. The rigid aromatic side chain of the phenylalanine derivative, combined with the conformational influence of the D-amino acid, contributes to a more defined and constrained peptide backbone. This pre-organization of the peptide structure can lead to higher binding affinity and selectivity for its target receptor. The aminomethyl side chain can also be utilized as an anchor point for further modifications or for the introduction of other constraining elements through chemical ligation, further rigidifying the peptidic scaffold.

Utilization in Combinatorial Library Synthesis for Discovery Research.

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The inclusion of unnatural amino acids like this compound in combinatorial peptide libraries significantly expands the chemical diversity of the library beyond that achievable with the 20 proteinogenic amino acids.

The orthogonal protecting groups of this compound are fully compatible with the automated, high-throughput nature of combinatorial synthesis. By incorporating this compound at specific positions within a peptide library, researchers can introduce unique structural and functional elements. For instance, after the synthesis of the main peptide library, the Boc groups on the side chains can be removed, and the exposed amines can be further diversified by reaction with a library of carboxylic acids, isocyanates, or other reagents, leading to a vast number of unique compounds from a single initial library. This approach accelerates the discovery of novel peptide-based leads for therapeutic and diagnostic applications.

| Research Area | Application of this compound |

| Solid-Phase Peptide Synthesis | Building block for linear, branched, and cyclic peptides. |

| Peptidomimetic Design | Modulation of conformation and creation of constrained scaffolds. |

| Combinatorial Chemistry | Introduction of structural diversity in peptide libraries for discovery research. |

Methodologies for Diverse Peptide Library Generation

The generation of diverse peptide libraries is a cornerstone of drug discovery and molecular recognition studies. This compound is particularly well-suited for inclusion in methodologies aimed at creating vast collections of unique peptide sequences, most notably through one-bead-one-compound (OBOC) combinatorial library synthesis.

The primary methodology for generating these large libraries is the "split-pool" (or "split-and-mix") synthesis strategy. This process involves the following steps:

Distribution: A solid support resin is divided into multiple portions.

Coupling: A different amino acid is coupled to each portion of the resin.

Pooling: All portions of the resin are combined and mixed thoroughly, ensuring homogenization.

Iteration: The pooled resin is again split into portions, and the coupling process is repeated for the next amino acid in the sequence.

This iterative process results in a library where, ideally, each individual resin bead carries a unique peptide sequence. The incorporation of this compound into this workflow introduces a significant advantage: a point for secondary diversification. After the primary peptide sequence is fully assembled on the bead, the Boc protecting group on the phenylalanine side chain can be selectively removed with acid, leaving the rest of the peptide intact. This exposes a primary amine on the side chain, which can then be reacted with a diverse set of reagents (e.g., acylating agents, alkylating agents) to create a library of peptides with varied side-chain modifications. This dual diversification strategy—varying both the peptide sequence and the side-chain functionality—exponentially increases the chemical diversity and screening potential of the library.

| Parameter | Description |

| Library Type | One-Bead-One-Compound (OBOC) |

| Synthesis Method | Split-Pool (Split-and-Mix) |

| Key Building Block | This compound |

| Primary Diversification | Variation of the amino acid sequence during peptide elongation. |

| Secondary Diversification | Post-synthetic modification of the deprotected 4-(aminomethyl) side chain. |

| Advantage | Exponential increase in library complexity and screening potential. |

Employment in Bioconjugation and Chemical Ligation Strategies

The unique side chain of 4-(aminomethyl)-D-phenylalanine provides a versatile handle for the covalent attachment of peptides to other molecules, a process known as bioconjugation. chemimpex.com This capability is critical for developing advanced therapeutic agents, diagnostic tools, and materials. By incorporating this compound into a peptide sequence, a specific site for conjugation is created. chemimpex.com

Following the completion of solid-phase peptide synthesis (SPPS), the Boc group is removed from the side chain, exposing a nucleophilic primary amine. This amine is chemically distinct from the N-terminal amine (which may be acylated) and the side chains of natural amino acids (with the exception of lysine), allowing for site-specific modification. This exposed amine can be targeted with a variety of electrophilic reagents to conjugate the peptide to other entities such as:

Reporter Molecules: Fluorophores, quenchers, or biotin (B1667282) tags for use in diagnostic assays and imaging.

Carrier Proteins: Larger proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance immunogenicity for antibody production.

Polymers: Polyethylene glycol (PEG) to improve solubility, stability, and pharmacokinetic profiles (PEGylation).

Solid Surfaces: Functionalized glass slides, beads, or nanoparticles for creating peptide-based biosensors or materials.

Post-Synthetic Side-Chain Functionalization of Peptides

Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. The side chain of 4-(aminomethyl)-D-phenylalanine is an ideal substrate for such modifications due to its orthogonally protected amine. The process typically involves synthesizing the full-length peptide on the solid support, followed by selective deprotection of the Boc group using a mild acid like trifluoroacetic acid (TFA) at a low concentration, which does not cleave the peptide from most acid-labile resins or remove other acid-sensitive side-chain protecting groups.

Once the side-chain amine is exposed, it can be functionalized through various reactions, most commonly acylation. This allows for the introduction of a wide array of chemical moieties, effectively creating a library of peptide derivatives from a single parent sequence.

| Reaction Type | Reagent Class | Functional Group Introduced | Example Application |

| Acylation | Activated Esters (e.g., NHS Esters) | Carboxamides | Attachment of fluorescent dyes (e.g., Fluorescein-NHS), biotin, or drug molecules. |

| Acylation | Carboxylic Acids (with coupling agents) | Carboxamides | Introduction of custom small molecules or linkers. |

| Reductive Amination | Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amines | Modification of charge or attachment of aldehyde-containing tags. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduction of stable, non-hydrolyzable linkages. |

Applications in Bioorthogonal Chemistry (e.g., Click Reactions)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. biosyntan.de this compound is an excellent tool for preparing peptides for participation in these reactions.

The strategy involves a two-stage process. First, the peptide is synthesized with the special amino acid incorporated at a specific site. Second, a bioorthogonal handle (an azide (B81097) or an alkyne) is attached to the side chain post-synthetically. This is achieved by deprotecting the Boc-protected amine and then reacting it with a molecule containing the desired handle, typically an activated ester like an N-hydroxysuccinimide (NHS) ester.

For example, to prepare a peptide for a CuAAC reaction, one could react the deprotected side-chain amine with Azido-X-NHS ester, where 'X' is a linker. The resulting peptide now bears a side-chain azide, ready to be "clicked" onto a molecule containing a terminal alkyne. This allows for the specific and efficient conjugation of the peptide to proteins, nucleic acids, or surfaces that have been functionalized with the complementary reaction partner. The use of unnatural amino acids like 4-azido-L-phenylalanine for direct incorporation is an alternative approach that achieves a similar outcome. medchemexpress.comnih.gov

| Step | Action | Reagents | Outcome |

| 1. Peptide Synthesis | Incorporate this compound into the peptide sequence via SPPS. | Standard Fmoc-SPPS reagents. | Resin-bound peptide with orthogonally protected side chain. |

| 2. Handle Installation | Selectively deprotect the side-chain Boc group and react the exposed amine with an azide- or alkyne-containing NHS ester. | 1. Dilute TFA2. Azido-PEG4-NHS ester or Alkyne-NHS ester | Peptide now carries a bioorthogonal handle (azide or alkyne) at a specific site. |

| 3. Bioorthogonal Ligation | Cleave the peptide from the resin and react it with a complementary molecule in a click reaction. | 1. Cleavage cocktail (e.g., TFA)2. Alkyne- or Azide-functionalized molecule, Cu(I) catalyst | Site-specifically conjugated peptide product. |

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methodologies for Purity and Identity Confirmation

Chromatography is a cornerstone for the analysis of amino acid derivatives. It is used to separate the compound from impurities and to confirm its identity and chiral integrity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. chemimpex.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is passed through a column containing a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid, is used to elute the compound. The retention time of the main peak is a characteristic identifier, while the peak area is used to quantify its purity relative to any impurities. Commercial suppliers routinely use this method and report purity levels, which are typically high. chemimpex.comjk-sci.com

Table 1: Representative HPLC Purity Data for this compound

| Parameter | Typical Specification | Source(s) |

|---|---|---|

| Purity by HPLC | ≥ 98% | chemimpex.comjk-sci.com |

| Analytical Method | Reversed-Phase HPLC | N/A |

This table contains representative data and is not specific to a particular batch.

Ensuring the stereochemical integrity of the D-amino acid is critical. Chiral HPLC is the definitive technique for determining the enantiomeric excess (ee) of the compound. This involves the use of a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs have proven effective for the chiral separation of various N-protected amino acids. sigmaaldrich.com The analysis confirms that the compound is predominantly the desired D-isomer, with enantiomeric excess values typically exceeding 99%. jk-sci.com

Mass Spectrometry for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing evidence for the chemical structure of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule. The resulting mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the calculated molecular weight of the compound. The molecular formula for the compound is C₃₀H₃₂N₂O₆, with a corresponding molecular weight of 516.59 g/mol . chemimpex.comscbt.com High-resolution mass spectrometry can further confirm the elemental composition.

Table 2: Molecular Weight and Mass Spectrometry Data

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₆ | chemimpex.comscbt.com |

| Molecular Weight | 516.59 g/mol | chemimpex.comscbt.com |

| Expected [M+H]⁺ Ion (m/z) | ~517.23 | N/A |

Expected m/z values are calculated based on the most common isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure. It allows for the unambiguous assignment of protons and carbons within the molecule, confirming the connectivity of atoms and the presence of the key functional groups (Fmoc, Boc, and the phenylalanine core).

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information.

¹H NMR: The proton spectrum would show distinct signals corresponding to the aromatic protons of the Fmoc and phenylalanine groups, a characteristic singlet for the nine equivalent protons of the Boc group, and signals for the methylene (B1212753) and methine protons of the amino acid backbone and the protecting groups.

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the carbonyl carbons of the acid and carbamate (B1207046) groups, the aromatic carbons, and the aliphatic carbons of the structure.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, allowing for a complete and definitive assignment of the entire molecular structure. For instance, COSY can identify adjacent protons, while HSQC links protons directly to the carbons they are attached to. While specific spectral data for this exact compound is not widely published, analysis of related structures like Fmoc-phenylalanine provides a strong basis for interpreting the expected spectra. nih.govchemicalbook.com

Spectroscopic Monitoring of Chemical Reactions Involving the Compound

In its primary application, solid-phase peptide synthesis (SPPS), this compound undergoes a series of chemical reactions. Spectroscopic techniques can be employed for real-time monitoring of these steps. For example, the deprotection of the Fmoc group is often monitored by UV-Vis spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance. Furthermore, techniques like Near-Infrared (NIR) spectroscopy have been successfully used to monitor reaction processes in SPPS involving similar Fmoc-protected amino acids, offering a non-invasive method to track reaction completion and optimize synthesis protocols. researchgate.net

Structural and Conformational Research of Peptides Incorporating Fmoc 4 Boc Aminomethyl D Phenylalanine

Influence of D-Amino Acid Residues on Peptide Secondary and Tertiary Structures

The introduction of a D-amino acid into a peptide chain composed of L-amino acids can induce significant alterations in its secondary and tertiary structures. rsc.org Natural peptides and proteins predominantly consist of L-amino acids, and their folding into well-defined architectures like α-helices and β-sheets is a direct consequence of this homochirality. When a D-amino acid is incorporated, it can disrupt these canonical structures. For instance, the presence of a D-residue can break the cooperativity of hydrogen bonding in an α-helix, leading to a local unfolding or the introduction of a kink. nih.govresearchgate.net

In the context of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, its D-configuration is expected to exert these characteristic effects. Depending on its position within a peptide sequence, it could act as a "helix breaker" or a "turn inducer." For example, a study on the effects of L-to-D amino acid substitutions in miniproteins demonstrated that such changes often lead to significant destabilization of the tertiary structure. researchgate.net In α-helix-rich structures, single D-amino acid substitutions resulted in considerable destabilization, while in β-sheet-rich proteins, they could lead to complete unfolding at room temperature. researchgate.net

| Structural Level | General Influence of D-Amino Acid Incorporation |

| Secondary Structure | Can disrupt α-helices and β-sheets. rsc.org |

| Can induce the formation of β-turns and other non-canonical structures. nih.gov | |

| Tertiary Structure | Can lead to significant destabilization of the global fold. researchgate.net |

| Can alter the overall shape and surface characteristics of the peptide. |

Analysis of Side-Chain Orientation and Dynamics in Peptidic Constructs

The side chain of an amino acid plays a pivotal role in dictating the local and global conformation of a peptide through steric and electronic interactions. The side chain of 4-(Boc-aminomethyl)-D-phenylalanine is particularly noteworthy due to its size, flexibility, and the presence of the Boc-protected aminomethyl group.

The dynamics of the side chain, referring to its movement and flexibility, are also a critical factor. The multiple rotatable bonds within the 4-(Boc-aminomethyl)phenyl side chain suggest a degree of conformational flexibility. nih.gov This flexibility can have thermodynamic implications for peptide folding and binding, as it contributes to the conformational entropy of the molecule. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to experimentally probe the dynamics of amino acid side chains in peptides. nih.gov

The orientation of the side chain also influences the peptide's interaction with its environment. For instance, in an aqueous solution, the hydrophobic phenyl ring will likely favor burial within the peptide structure or interaction with other hydrophobic moieties, while the more polar Boc-aminomethyl group might be more exposed to the solvent. The global orientation of side chains can be characterized by metrics that describe whether they point inward (buried) or outward (exposed) from the protein's center. nih.gov

| Side-Chain Feature | Potential Influence on Peptide Structure |

| Size and Bulk | Imposes steric constraints on the peptide backbone and neighboring side chains. |

| Flexibility | Contributes to the conformational entropy of the peptide. nih.gov |

| Chemical Nature | Influences interactions with solvent and other molecules, guiding the folding process. |

Computational Chemistry and Molecular Modeling Approaches

Given the experimental challenges in elucidating the full conformational landscape of modified peptides, computational methods have become indispensable tools for structural and dynamic analysis.

A prerequisite for accurate molecular modeling is a reliable force field, which is a set of parameters that describes the potential energy of a system of atoms and molecules. Standard force fields like CHARMM and AMBER are well-parameterized for the 20 proteinogenic amino acids, but not for modified residues like 4-(Boc-aminomethyl)-D-phenylalanine. nih.govfrontiersin.org

The development of force field parameters for such a non-standard amino acid involves a multi-step process. acs.orgnih.gov First, quantum mechanical (QM) calculations are performed on a model compound representing the modified residue to obtain data on its geometry, partial atomic charges, and vibrational frequencies. acs.org These QM data are then used to derive the force field parameters, including bond lengths, bond angles, dihedral angles, and van der Waals parameters. nih.gov

Validation of the new parameters is a critical step to ensure their accuracy. This is often achieved by performing molecular dynamics simulations of a small peptide containing the modified residue and comparing the simulated structural and dynamic properties with available experimental data, such as that from NMR or X-ray crystallography. acs.org Several initiatives have focused on developing parameters for large sets of non-standard amino acids to facilitate their study through molecular simulations. nih.govacs.org

| Parameterization Step | Description |

| Quantum Mechanical Calculations | Determine the optimal geometry, charge distribution, and vibrational modes of a model compound. acs.org |

| Parameter Derivation | Fit the force field parameters to reproduce the QM data. nih.gov |

| Validation | Compare simulation results using the new parameters against experimental data or higher-level QM calculations. acs.org |

Once a validated force field is in place, molecular dynamics (MD) simulations can be employed to explore the conformational space of a peptide containing this compound. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. uow.edu.au

These simulations can reveal the preferred conformations of the peptide, the dynamics of its secondary structures, and the orientation and flexibility of the modified side chain. uow.edu.au By analyzing the simulation trajectory, one can calculate various structural properties, such as root-mean-square deviation (RMSD) from a starting structure, hydrogen bond patterns, and the distribution of backbone and side-chain dihedral angles. preprints.org

Enhanced sampling techniques may be necessary to overcome the limitations of conventional MD simulations in exploring the vast conformational landscape of flexible peptides. Methods like replica exchange MD or metadynamics can accelerate the sampling of different conformational states, providing a more complete picture of the peptide's structural preferences. mdpi.com These computational approaches are invaluable for generating hypotheses about how the incorporation of this compound influences peptide structure, which can then guide further experimental investigations.

Methodological Approaches in Structure Activity Relationship Sar and Ligand Design Studies

Strategic Incorporation for Modulating Binding Affinity and Selectivity in Research

The inclusion of unnatural amino acids is a cornerstone of modern peptidomimetic design, aimed at enhancing potency, stability, and receptor selectivity. ptfarm.pl The D-configuration of an amino acid, such as in Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, is a well-established strategy to increase resistance to proteolytic degradation. ptfarm.pl Beyond stability, the D-stereoisomer can profoundly influence binding affinity.

A key research finding demonstrated that introducing a D-phenylalanine (D-Phe) residue into peptides targeting the gonadotropin-releasing hormone (GnRH) receptor significantly improved binding affinities. nih.gov In a study building upon the DOTA-Ahx-(D-Lys⁶-GnRH1) construct, a D-Phe was inserted at different positions. The results showed a marked increase in receptor binding affinity compared to the parent peptide. nih.gov This highlights the critical role of the D-phenylalanine scaffold in optimizing ligand-receptor interactions. The aminomethyl group on the phenyl ring of this compound offers an additional vector for modification, allowing chemists to further explore the chemical space around the binding pocket to fine-tune affinity and selectivity.

Table 1: Impact of D-Phenylalanine Incorporation on GnRH Receptor Binding Affinity This table is interactive. You can sort and filter the data.

| Compound | Structure | GnRH Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|

| DOTA-Ahx-(D-Lys⁶-GnRH1) | DOTA-Ahx-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 36.1 |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | DOTA-D-Phe -Ahx-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 16.3 |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | DOTA-Ahx-D-Phe -Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 7.6 |

Data sourced from Miao et al., 2014. nih.gov

Similarly, structure-activity relationship studies of cyclic opioid peptides containing a phenylalanine residue have shown that modifications, such as inverting the amino acid's configuration, have a significant effect on opioid activity and receptor selectivity. nih.gov These findings underscore the principle that strategic placement of modified residues like D-phenylalanine is a powerful tool for modulating the pharmacological profile of peptidic ligands.

Rational Design Principles for Functional Peptidic Ligands

Rational design principles guide the creation of peptides with predetermined functions by leveraging structural information about the target. This approach moves beyond random screening to a more focused, hypothesis-driven process. The use of unnatural amino acids is integral to this strategy, providing tools to constrain peptide conformation, enhance stability, and introduce novel functionalities. nih.govnih.gov

One such principle is the "Knob-Socket" model, which provides a simplified representation of how amino acid side chains pack together at a protein-ligand interface. acs.org This method allows for the rational design of peptide ligands by predicting which amino acid residues will best fit into the "sockets" on the receptor's surface. acs.org Incorporating a residue like 4-(aminomethyl)-D-phenylalanine can be a deliberate choice to place a functional group (the aminomethyl moiety) in a specific socket to form key hydrogen bonds or other interactions, thereby anchoring the ligand.

Another design principle involves using unnatural amino acids to induce specific secondary structures, such as helices, which are often crucial for biological activity. For instance, α,β-dihydrophenylalanine (ΔPhe) has been used in the de novo design of short antimicrobial peptides to constrain them in helical conformations and enhance their resistance to enzymatic degradation. nih.gov This rationale-based minimalist approach focuses on creating peptides that are potent, stable, and non-hemolytic. nih.gov While structurally different, the principle of using a modified phenylalanine to enforce a bioactive conformation is directly applicable to scaffolds like this compound.

In Vitro Assay Development and Methodologies for Target Interaction Profiling

Once a peptide ligand is synthesized, its interaction with the target must be characterized. A suite of in vitro assays is essential for determining binding affinity, specificity, and mechanism of action. The development and application of these assays are critical for validating rationally designed peptides.

Surface Plasmon Resonance (SPR): This biophysical technique is widely used to study biomolecular interactions in real-time. SPR assays can provide quantitative data on association and dissociation rates, allowing for the calculation of binding affinity (Kᴅ). It has been successfully used to demonstrate the direct binding of phenylalanine-containing peptidomimetics to protein targets like the HIV capsid protein. nih.gov

Radioligand Binding Assays: These are a gold standard for quantifying receptor-ligand interactions. In a typical competition assay, the ability of a novel, unlabeled peptide to displace a known, radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Kᵢ) or the IC₅₀ value. Methodologies such as these have been used to establish the covalent binding of peptidomimetics to specific receptors, like the dopamine (B1211576) D2L receptor. nih.gov

Phage Display and High-Throughput Sequencing: Phage display is a powerful technique for screening vast libraries of peptides to find those that bind to a specific target. nih.gov After several rounds of selection, high-throughput sequencing can be used to identify consensus motifs among the binding peptides, providing valuable information about the key residues and structural features required for interaction. nih.gov

HPLC-Based Binding Assays: High-Performance Liquid Chromatography (HPLC) can also be adapted to study binding. For example, an assay can be designed where a peptide is incubated with its target (e.g., a protein or a molecularly imprinted polymer), and HPLC is used to measure the concentration of the unbound peptide in the supernatant after separation. nih.gov This method allows for the quantification of binding over time and at equilibrium. nih.gov

Table 2: Overview of In Vitro Methodologies for Target Interaction Profiling

| Methodology | Principle | Key Outputs | Application Example |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Association/dissociation rates (kₐ, kₔ), Affinity (Kᴅ) | Characterizing binding of peptidomimetics to HIV capsid protein. nih.gov |

| Radioligand Binding Assay | Measures displacement of a radiolabeled ligand by an unlabeled test compound. | IC₅₀, Kᵢ | Determining binding of peptidomimetics to dopamine D2L receptors. nih.gov |

| Phage Display Screening | Selection of binding peptides from a library displayed on bacteriophages. | Identification of binding sequences and consensus motifs. nih.gov | Isolating cell-binding peptides against specific cellular receptors. nih.gov |

| HPLC-Based Binding Assay | Chromatographic separation and quantification of free vs. bound ligand. | Binding percentage, equilibrium time | Measuring phenylalanine binding to a selective imprinted polymer. nih.gov |

Fragment-Based and De Novo Design Strategies Incorporating Modified Phenylalanine Scaffolds

Fragment-Based Drug Discovery (FBDD): This strategy identifies small, low-molecular-weight chemical fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized—for example, by growing or linking them—to produce a lead compound with much higher affinity. nih.gov Modified phenylalanine scaffolds, like this compound, can be viewed as elaborate fragments. The core D-phenylalanine structure provides a well-defined interaction scaffold, while the protected aminomethyl group serves as a reactive handle for linking to other fragments or for growing the molecule into an unoccupied pocket of the binding site. This approach allows for efficient exploration of chemical space and often leads to ligands with superior binding efficiency. nih.gov

De Novo Design: This approach involves creating novel peptide sequences from scratch, often with the aid of computational modeling, rather than modifying existing ones. nih.govpnas.org The goal is to design peptides with specific structural and physicochemical properties to achieve a desired function, such as selective antimicrobial activity or binding to a specific protein epitope. pnas.orgacs.org Unnatural amino acids are fundamental to de novo design as they expand the chemical toolkit beyond the 20 proteinogenic amino acids. nih.govacs.org Incorporating a building block like this compound into a de novo design allows for precise control over the peptide's three-dimensional properties. The D-configuration can enforce a particular backbone turn or increase metabolic stability, while the functionalized side chain can be positioned to form a critical interaction with the target, as predicted by computational models. pnas.orgacs.org This strategy has been successfully used to develop potent and selective antibiotic peptides and ligands for viral proteins. pnas.orgacs.org

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Routes and Protecting Group Orthogonalities

The utility of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine in solid-phase peptide synthesis (SPPS) is fundamentally reliant on the orthogonal nature of its protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amine, is base-labile and typically removed using piperidine. iris-biotech.de Conversely, the tert-butyloxycarbonyl (Boc) group, protecting the aminomethyl side-chain, is acid-labile and is cleaved with acids like trifluoroacetic acid (TFA). iris-biotech.de This differential stability is the cornerstone of its application, allowing for selective deprotection and modification of either the peptide backbone or the side-chain.

Innovations in synthetic organic chemistry are continually refining the methods for creating such complex amino acid derivatives. Modern strategies often involve the direct C-H bond functionalization of phenylalanine precursors, a powerful technique for streamlining synthetic pathways. researchgate.netacs.org Such methods reduce the reliance on pre-functionalized starting materials, thereby increasing efficiency. Research into new catalytic systems, including those based on palladium, is aimed at achieving site-selective modifications on the phenyl ring of amino acids with high precision and yield. nih.govacs.org

The concept of "protecting group orthogonality" is central to the advanced applications of this molecule. iris-biotech.depeptide.com Beyond the primary Fmoc/Boc pairing, researchers are exploring multi-layered protective strategies. This involves the use of additional protecting groups that can be removed under highly specific conditions (e.g., photolysis, enzymatic cleavage, or specific metal catalysts), allowing for the construction of exceptionally complex and branched peptide architectures from a single versatile building block. sigmaaldrich.com

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Chemical Class | Cleavage Condition | Primary Use on this compound |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Urethane | Base (e.g., Piperidine) iris-biotech.de | α-Amine protection |

| tert-Butyloxycarbonyl | Boc | Urethane | Acid (e.g., TFA) iris-biotech.de | Side-chain amine protection |

| Benzyloxycarbonyl | Z or Cbz | Urethane | Hydrogenolysis, Strong Acid peptide.com | Alternative for amine protection |

| Allyloxycarbonyl | Alloc | Urethane | Pd(0) catalyst sigmaaldrich.com | Orthogonal side-chain protection |

Integration into Advanced Peptide-Based Materials Science

The self-assembly of peptides and peptide derivatives into ordered nanostructures is a rapidly advancing field of materials science. Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are well-known for their ability to form hydrogels through a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. nih.govmanchester.ac.ukresearchgate.net These hydrogels are biocompatible and have potential applications in tissue engineering, 3D cell culture, and drug delivery. manchester.ac.uk

The incorporation of this compound into peptide sequences offers a unique handle for creating "smart" materials. The Boc-protected aminomethyl group on the side chain can be selectively deprotected post-assembly to reveal a reactive primary amine. This amine can then be functionalized with various moieties, such as signaling molecules, cross-linking agents, or cell-adhesion ligands, allowing for the properties of the material to be modified in situ. This capability is crucial for designing materials that can respond to specific biological cues or external stimuli.

Furthermore, the D-configuration of the phenylalanine residue can enhance the proteolytic stability of the resulting peptide-based materials. chemimpex.com Natural enzymes are stereospecific and primarily recognize L-amino acids. By using D-amino acids, the degradation of the material in a biological environment can be slowed, extending its functional lifetime. The self-assembly of Fmoc-diphenylalanine (Fmoc-FF) has been extensively studied, revealing the formation of nanofibers and nanotubes that constitute the hydrogel network. lu.seepa.gov The principles governing Fmoc-FF self-assembly provide a foundational understanding for predicting the behavior of more complex derivatives like this compound.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding complex biological processes. Modified amino acids are increasingly being used as scaffolds for the development of such probes. The structure of this compound is well-suited for this purpose. After its incorporation into a peptide sequence, the side-chain amine can be deprotected and conjugated to a reporter molecule, such as a fluorophore or a photo-crosslinker. chemimpex.com

This strategy allows for the precise placement of a probe within a peptide designed to interact with a specific biological target, such as an enzyme or a receptor. For instance, phenylalanine derivatives have been used to create fluorescent probes to study protein binding and folding. researchgate.net A peptide containing a modified phenylalanine can be synthesized, and upon binding to its target, a change in the local environment of the probe can lead to a detectable change in its fluorescent properties. researchgate.netnih.gov

Recent advancements in probe development include the creation of reporters that are sensitive to their environment, allowing for the sensing of local pH, polarity, or the presence of specific ions. nih.gov The development of BODIPY-based fluorescent dyes, for example, which produce a unique photophysical response upon coupling to an amino acid's α-amino group, showcases the potential for creating highly sensitive and specific probes. biorxiv.org The synthetic versatility of this compound makes it an attractive building block for integrating such advanced reporter functionalities into peptide-based probes.

Table 2: Potential Applications in Chemical Probe Development

| Probe Type | Reporter Moiety (Example) | Principle of Detection | Potential Application |

|---|---|---|---|

| Fluorescence Probe | Fluorescein, BODIPY | Change in fluorescence intensity, lifetime, or wavelength upon binding or environmental change. researchgate.netbiorxiv.org | Visualizing protein-protein interactions, monitoring enzyme activity. |

| Photo-affinity Label | Benzophenone | Covalent cross-linking to interacting partners upon UV irradiation. | Identifying binding partners of a peptide in a complex biological sample. |

| Spin Label Probe | Nitroxide Radical (e.g., TEMPO) | Changes in electron paramagnetic resonance (EPR) spectrum reveal information about molecular dynamics and distances. | Studying protein conformational changes. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

This compound exemplifies a molecule that bridges the disciplines of chemistry, biology, and materials science. Its synthesis and purification are rooted in organic chemistry. nih.gov Its use as a building block for bioactive peptides and therapeutics places it firmly in the realm of medicinal chemistry and chemical biology. chemimpex.comchemimpex.comchemimpex.com Finally, its application in the self-assembly of functional hydrogels and other nanostructures is a key area of materials science. nih.govmanchester.ac.uk

Future research will likely see a greater fusion of these fields. For example, peptides containing this modified amino acid could be designed to self-assemble into a hydrogel scaffold only in the presence of a specific enzyme associated with a disease state. This hydrogel could then release a therapeutic agent, also incorporated via the versatile side-chain. Such systems require a deep understanding of peptide synthesis, enzyme kinetics, polymer physics, and drug delivery principles.

The functionalization of nanoparticles with phenylalanine-containing peptides to target the brain represents another interdisciplinary frontier. nih.gov The ability to selectively modify the peptide surface, potentially using the aminomethyl side chain, could enhance targeting specificity and therapeutic efficacy. The ongoing development of new methods for peptide modification and bioconjugation will continue to expand the toolkit available to researchers, enabling the creation of increasingly sophisticated and functional systems based on this versatile amino acid derivative. acs.org

Q & A

Q. What is the functional role of Fmoc and Boc protecting groups in Fmoc-4-(Boc-aminomethyl)-D-phenylalanine during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective removal under mild basic conditions (e.g., 20% piperidine). The Boc (tert-butoxycarbonyl) group protects the aminomethyl side chain, which is stable under Fmoc deprotection conditions but cleaved via strong acids like trifluoroacetic acid (TFA). This dual protection enables sequential, orthogonal synthesis of peptides with modified side chains .

Q. How is this compound incorporated into solid-phase peptide synthesis (SPPS)?

The compound is typically activated using carbodiimide reagents (e.g., EDC) with additives like HOBt to minimize racemization. Coupling occurs under inert conditions (0°C to room temperature) on resin-bound peptides. Post-coupling, the Fmoc group is removed with piperidine, enabling subsequent amino acid additions. Purification involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) and characterization via HPLC and NMR .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

Reverse-phase HPLC (RP-HPLC) assesses purity and detects epimerization, while H-NMR confirms stereochemistry and functional group integrity. Mass spectrometry (MS) validates molecular weight. For example, H-NMR chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.4 ppm) are key identifiers .

Advanced Research Questions

Q. How can coupling efficiency and stereochemical fidelity be optimized for this compound in SPPS?

Low-temperature coupling (0–4°C) with EDC/HOBt reduces racemization. Pre-activation of the amino acid (10–15 min) before resin addition improves efficiency. Monitoring via Kaiser test or FT-IR ensures complete coupling. For challenging sequences, pseudoproline dipeptides or microwave-assisted synthesis may enhance yields .

Q. What strategies prevent premature deprotection of the Boc group during Fmoc-based SPPS?

The Boc group is stable under basic Fmoc deprotection conditions but sensitive to TFA. To avoid accidental cleavage, minimize exposure to acidic reagents (e.g., TFA) until the final side-chain deprotection step. Use of scavengers (e.g., triisopropylsilane) during TFA treatment ensures clean Boc removal without side reactions .

Q. How does the D-configuration of this compound influence peptide stability and bioactivity?

The D-configuration confers resistance to proteolytic degradation, extending peptide half-life in biological systems. It also alters receptor binding kinetics, enabling selective targeting of non-canonical pathways. For example, PEGylated D-amino acid oxidases show prolonged circulation times compared to L-forms, as seen in pharmacokinetic studies .

Q. What are the applications of this compound in designing functional hydrogels?

Fmoc-protected amino acids self-assemble into β-sheet-rich hydrogels under pH control (e.g., glucono-δ-lactone). Incorporating the Boc-aminomethyl group introduces additional hydrogen-bonding sites, modulating mechanical properties (e.g., storage modulus ). These hydrogels enable controlled drug release, with diffusion coefficients influenced by network dynamics rather than molecular size alone .

Methodological Considerations

- Synthesis Optimization : Low yields (e.g., 37% in dipeptide synthesis) highlight the need for iterative optimization of coupling agents and reaction times .

- Epimerization Analysis : Use chiral HPLC or circular dichroism (CD) to detect D/L epimerization, critical for bioactive peptide design .

- Safety Protocols : Handle Boc-protected derivatives in fume hoods due to TFA toxicity during deprotection. Store Fmoc compounds at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.